molecular formula C15H13N3O3S B493950 Ethyl 5-methyl-4-oxo-2-(4-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 724745-24-8

Ethyl 5-methyl-4-oxo-2-(4-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B493950
CAS No.: 724745-24-8
M. Wt: 315.3g/mol
InChI Key: HTUUNQLFTCKBJK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-oxo-2-(4-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base can lead to the formation of the thieno[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-oxo-2-(4-pyridinyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

Uniqueness

Ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate stands out due to its unique thieno[2,3-d]pyrimidine core, which imparts distinct biological and chemical properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

724745-24-8

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3g/mol

IUPAC Name

ethyl 5-methyl-4-oxo-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O3S/c1-3-21-15(20)11-8(2)10-13(19)17-12(18-14(10)22-11)9-4-6-16-7-5-9/h4-7H,3H2,1-2H3,(H,17,18,19)

InChI Key

HTUUNQLFTCKBJK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CC=NC=C3)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CC=NC=C3)C

Origin of Product

United States

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